N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is C20H19N3O4S2.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
- Anticancer Activity : Certain thiophene-based compounds have demonstrated anticancer effects. Researchers have investigated their potential as chemotherapeutic agents, targeting specific cancer pathways .
- Anti-Inflammatory Properties : Thiophenes possess anti-inflammatory properties, making them relevant for conditions involving inflammation .
- Antimicrobial Activity : Some thiophene derivatives exhibit antimicrobial effects, which could be valuable in combating bacterial and fungal infections .
- Antihypertensive Effects : Thiophenes have been explored for their potential in managing hypertension .
- Anti-Atherosclerotic Properties : Research suggests that certain thiophene-containing compounds may play a role in preventing atherosclerosis .
Organic Electronics and Semiconductors
Thiophenes contribute significantly to the field of organic electronics:
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based materials are used in OLEDs, where they enhance light emission efficiency .
- Organic Field-Effect Transistors (OFETs) : OFETs benefit from the semiconducting properties of thiophene derivatives, enabling their use in flexible electronic devices .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. They protect metals from corrosion, extending the lifespan of structures and equipment .
Material Science
- Light-Emitting Diodes (LEDs) : Beyond OLEDs, thiophenes contribute to the fabrication of LEDs, particularly in material science applications .
Tuning Band Gap in Organic Semiconductors
Recent research has focused on fused thiophene systems, such as thienothiophene and dithieno[3,2-b:2’,3’-d]thiophene (DTT). These systems allow precise tuning of band gaps, making them valuable for electronic applications like OLEDs and OFETs .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives. Condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, play a significant role in their preparation .
Mechanism of Action
Target of action
For instance, thiophene derivatives have been studied for their biological activity and have shown a variety of properties and applications .
Mode of action
The mode of action would depend on the specific biological target of the compound. For example, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical pathways
The affected pathways would depend on the specific biological target of the compound. Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
properties
IUPAC Name |
N-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-13-7-9-14(10-8-13)29(26,27)23-17-6-4-3-5-15(17)19(25)22-20-16(11-12-28-20)18(24)21-2/h3-12,23H,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDNAUGBONFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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